molecular formula C10H14N6O4 B13035375 (2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B13035375
M. Wt: 282.26 g/mol
InChI Key: ZDTFMPXQUSBYRL-GIMIYPNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog, structurally related to naturally occurring nucleosides. This compound is notable for its role in various biochemical processes and its potential therapeutic applications. It consists of a purine base (2,6-diamino-9H-purine) attached to a tetrahydrofuran ring with hydroxymethyl and diol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Glycosylation Reaction: The synthesis typically begins with the glycosylation of a protected sugar derivative with a purine base. For instance, a protected ribose derivative can be reacted with 2,6-diamino-9H-purine under acidic conditions to form the nucleoside.

    Deprotection: The protected nucleoside is then subjected to deprotection reactions to yield the final compound. Common deprotection methods include the use of acidic or basic hydrolysis, depending on the protecting groups used.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography. The choice of solvents, catalysts, and purification techniques is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.

    Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles for Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Modified purine derivatives.

    Substitution Products: Alkylated or acylated purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this nucleoside analog is used to study DNA and RNA synthesis, as well as enzyme interactions. It can serve as a probe to investigate the mechanisms of nucleic acid polymerases and other enzymes involved in nucleotide metabolism.

Medicine

Medically, this compound has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development. Researchers are exploring its efficacy in treating viral infections and certain types of cancer.

Industry

In the industrial sector, this compound can be used in the production of nucleic acid-based products, such as synthetic DNA and RNA for research and therapeutic purposes.

Mechanism of Action

The compound exerts its effects primarily by mimicking natural nucleosides. It can be incorporated into DNA or RNA by polymerases, leading to chain termination or mutations. This mechanism is particularly useful in antiviral and anticancer therapies, where the goal is to disrupt the replication of viral genomes or cancer cell proliferation.

Molecular Targets and Pathways

    DNA Polymerases: Inhibition or incorporation into DNA, leading to chain termination.

    RNA Polymerases: Similar effects on RNA synthesis.

    Enzymes Involved in Nucleotide Metabolism: Inhibition or modification of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another naturally occurring nucleoside with a different purine base.

    2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapies.

Uniqueness

The compound (2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from other nucleoside analogs.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m0/s1

InChI Key

ZDTFMPXQUSBYRL-GIMIYPNGSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.